N-cyclopropyl-N-methylpiperidine-3-carboxamide
Overview
Description
N-cyclopropyl-N-methylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-methylpiperidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with N-methylpiperidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-cyclopropyl-N-methylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-methylpiperidine-3-carboxamide hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
N-cyclopropyl-N-methylpiperidine-3-carboxylic acid: The carboxylic acid precursor used in the synthesis of the amide derivative.
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropyl and methyl groups attached to the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-Cyclopropyl-N-methylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. This compound can modulate various biological pathways by binding to molecular targets, which leads to significant effects on cellular functions. The exact mechanisms can vary depending on the context of use, but they generally involve:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
- Enzyme Modulation : It can inhibit or activate enzymes involved in critical metabolic pathways, thereby altering the biochemical landscape within cells.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, outperforming some reference drugs in cytotoxicity assays. The compound's structure allows for better interaction with protein binding sites, enhancing its efficacy against tumors such as hypopharyngeal carcinoma .
2. Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial activity against various microbial strains. Its effectiveness in inhibiting bacterial growth has been noted, making it a candidate for further exploration in the development of new antimicrobial agents.
3. Neurological Applications
The compound has also been investigated for its potential in treating neurological disorders. It shows promise as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease progression. This dual inhibition could contribute to improved cognitive functions by enhancing cholinergic signaling .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related piperidine derivatives and other compounds:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating strong potential as an anticancer agent .
- Antimicrobial Efficacy : Research indicated that this compound showed effective inhibition against several bacterial strains, suggesting its utility in combating infections.
- Neurological Effects : In assays designed to evaluate cholinesterase inhibition, this compound demonstrated significant activity, supporting its potential role in Alzheimer's disease therapy by enhancing cholinergic transmission .
Properties
IUPAC Name |
N-cyclopropyl-N-methylpiperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12(9-4-5-9)10(13)8-3-2-6-11-7-8/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELUAUZRZNRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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